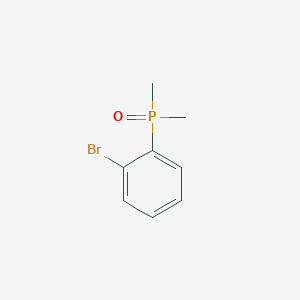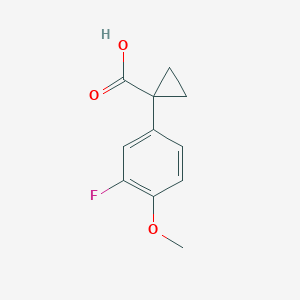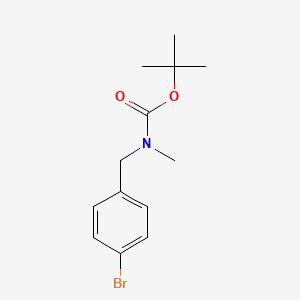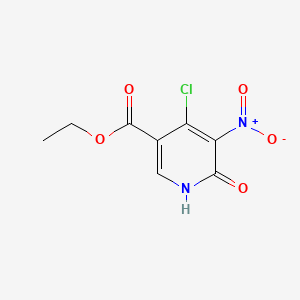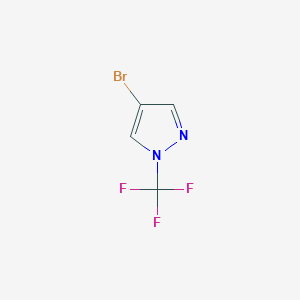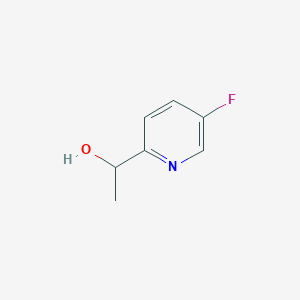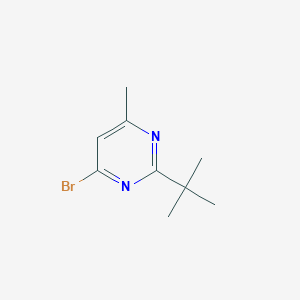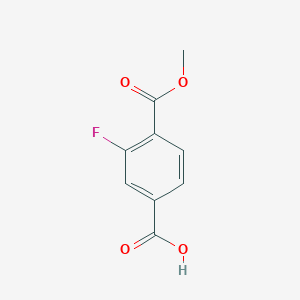
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one
Descripción general
Descripción
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one is an organic compound . It is also known as 5-Fluoro-7-nitro-2-oxyindole . The molecular formula of this compound is C8H5FN2O3 and it has a molecular weight of 196.14 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one consists of an indole nucleus, which is a benzopyrrole, containing a benzenoid nucleus and has 10 π-electrons . The compound has a fluorine atom at the 5th position and a nitro group at the 7th position of the indole ring .Aplicaciones Científicas De Investigación
Antiviral Activity
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one derivatives have been investigated for their antiviral properties. For instance, certain derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .
Anti-HIV Properties
Indole derivatives, including those with the 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one structure, have been studied for their anti-HIV properties. Molecular docking studies suggest that these compounds could be effective in the fight against HIV-1 .
Anticancer Applications
The indole nucleus, which is present in 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one, is a common feature in many synthetic drug molecules. These compounds have been found to bind with high affinity to multiple receptors, which is beneficial in developing new derivatives for cancer treatment .
Antimicrobial Effects
Indole derivatives are known for their antimicrobial activity. The addition of the indole nucleus to medicinal compounds enhances their pharmacophore, making it an important heterocyclic compound with broad-spectrum biological activities, including antimicrobial effects .
Antidiabetic Potential
Research has indicated that indole derivatives can have antidiabetic properties. This is significant as it opens up possibilities for new therapeutic approaches in the treatment of diabetes .
Antimalarial Activity
The indole scaffold is also explored for its antimalarial activity. Derivatives of 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one could potentially be used in the development of new antimalarial drugs .
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have a wide range of clinical and biological applications . Therefore, the future directions for 5-Fluoro-7-nitro-1,3-dihydro-indol-2-one could involve further exploration of its biological activities and potential therapeutic applications.
Propiedades
IUPAC Name |
5-fluoro-7-nitro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O3/c9-5-1-4-2-7(12)10-8(4)6(3-5)11(13)14/h1,3H,2H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTABSUQFXHSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)[N+](=O)[O-])NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-nitro-1,3-dihydro-indol-2-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,1'-biphenyl]-4-yl-1-naphthalenamine](/img/structure/B1444371.png)
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
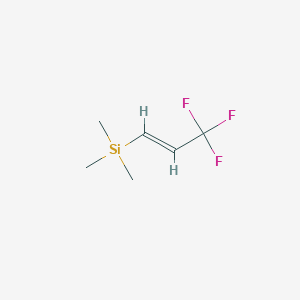
![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)
